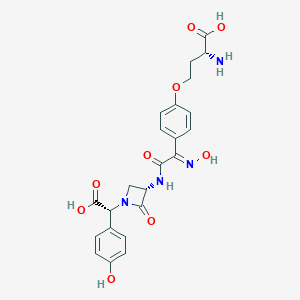

Nocardicin B

Übersicht

Beschreibung

Nocardicin A is a monocyclic β-lactam antibiotic that belongs to the monobactam subclass. It is derived from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamenensis. This compound is stereochemically and biologically related to penicillin and cephalosporins .

Vorbereitungsmethoden

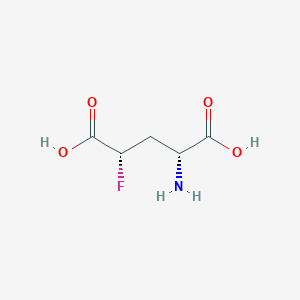

Synthetic Routes and Reaction Conditions: The biosynthetic origins of nocardicin A involve L-serine and two units of non-proteinogenic amino acid, p-hydroxyphenylglycine . The homoseryl side chains are derived from L-homoserine. The biosynthesis is catalyzed by the enzyme nocardicin-A epimerase .

Industrial Production Methods: For commercial use, nocardicin A is produced through microbial fermentation. Advances in genetic engineering of Nocardia spp. have enhanced the production titer or structurally diversified pharmaceutically important biomolecules .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nocardicin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Substitution. Die bemerkenswerte Aktivität von Nocardicin A ist auf das Vorhandensein des Syn-Oxims und die terminale D-Konfiguration der Homoseryl-Seitenkette zurückzuführen .

Häufige Reagenzien und Bedingungen: Die Bildung von Nocardicin A beinhaltet die Oxidation des 2'-Amins von Nocardicin C, um Nocardicin A zu liefern. Diese Reaktion wird durch das Enzym NocL katalysiert .

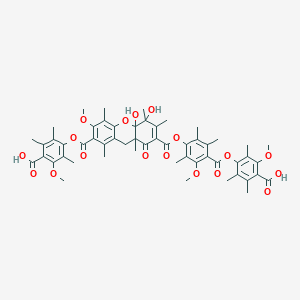

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Nocardicin A selbst, zusammen mit anderen strukturell verwandten Metaboliten wie Nocardicinen B bis G .

Wissenschaftliche Forschungsanwendungen

Nocardicin A hat wichtige Anwendungen in verschiedenen Bereichen:

Chemie: Nocardicin A wird wegen seiner einzigartigen monocyclischen β-Lactam-Struktur untersucht, die Resistenz gegen β-Lactamase-Enzyme bietet .

Biologie: Es wird verwendet, um die biosynthetischen Pfade von β-Lactam-Antibiotika und die Rolle spezifischer Enzyme in diesen Pfaden zu untersuchen .

Medizin: Nocardicin A zeigt antibakterielle Aktivität gegen gramnegative Bakterien, was es zu einem potenziellen Kandidaten für die Behandlung von Infektionen macht, die durch arzneimittelresistente Krankheitserreger verursacht werden .

Industrie: Die einzigartige Struktur und Resistenz des Stoffes gegen β-Lactamase machen ihn wertvoll für die Entwicklung neuer Antibiotika .

5. Wirkmechanismus

Nocardicin A hemmt die Synthese der bakteriellen Zellwand, indem es die Peptidoglykan-Vernetzung blockiert. Es hat eine hohe Affinität zu Penicillin-bindenden Proteinen 3 und eine geringe Affinität zu Penicillin-bindenden Proteinen 1a . Diese Hemmung verhindert, dass die Bakterien eine stabile Zellwand bilden, was zu Zelllyse und Tod führt .

Ähnliche Verbindungen:

- Nocardicin B

- Penicillin

- Cephalosporine

Vergleich: Nocardicin A ist aufgrund seiner monocyclischen β-Lactam-Struktur einzigartig, die Resistenz gegen β-Lactamase-Enzyme bietet. Im Gegensatz zu den meisten bicyclischen β-Lactamen macht die monocyclische Struktur von Nocardicin A es stabiler und effektiver gegen bestimmte arzneimittelresistente Bakterien .

Nocardicin A hebt sich unter seinen Kollegen durch seine einzigartigen strukturellen Merkmale und sein erhebliches Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen hervor.

Wirkmechanismus

Nocardicin A inhibits the synthesis of the bacterial cell wall by blocking peptidoglycan crosslinking. It has a high affinity for penicillin-binding protein-3 and a mild affinity for penicillin-binding protein-1a . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

- Nocardicin B

- Penicillin

- Cephalosporins

Comparison: Nocardicin A is unique due to its monocyclic β-lactam structure, which provides resistance to β-lactamase enzymes. Unlike most bicyclic β-lactams, nocardicin A’s monocyclic structure makes it more stable and effective against certain drug-resistant bacteria .

Nocardicin A stands out among its peers for its unique structural features and significant potential in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZOGJNVIFEBA-TWTPMLPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101375 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-71-6 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

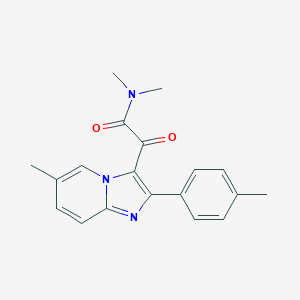

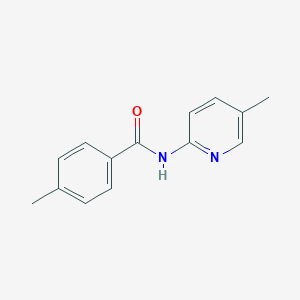

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)